5-bromo-2-ethoxy-N,N-diethylbenzamide

Description

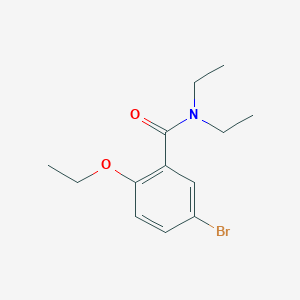

5-Bromo-2-ethoxy-N,N-diethylbenzamide (chemical formula: C₁₃H₁₇BrNO₂) is a substituted benzamide featuring a bromine atom at the 5-position, an ethoxy group at the 2-position, and diethylamino substituents on the amide nitrogen. This compound is structurally characterized by its aromatic ring system, which is functionalized with electron-withdrawing (bromo) and electron-donating (ethoxy) groups.

Properties

Molecular Formula |

C13H18BrNO2 |

|---|---|

Molecular Weight |

300.19 g/mol |

IUPAC Name |

5-bromo-2-ethoxy-N,N-diethylbenzamide |

InChI |

InChI=1S/C13H18BrNO2/c1-4-15(5-2)13(16)11-9-10(14)7-8-12(11)17-6-3/h7-9H,4-6H2,1-3H3 |

InChI Key |

ZTLNRPVRGVOCLP-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)C1=C(C=CC(=C1)Br)OCC |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=CC(=C1)Br)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Polymorphism and Crystallinity

- 2-Benzoyl-N,N-diethylbenzamide (): Exhibits polymorphism, with distinct crystal packing driven by intermolecular interactions. In contrast, the ethoxy group in 5-bromo-2-ethoxy-N,N-diethylbenzamide may promote different hydrogen-bonding patterns. For instance, highlights that 2-hydroxy-N,N-diethylbenzamide forms intermolecular hydrogen bonds, whereas ethoxy substituents likely reduce hydrogen-bonding capacity, favoring hydrophobic interactions .

- 380.23 g/mol for 5-bromo-2-(2-hydroxyethoxy)-N-(2-hydroxyethyl)-3-phenylbenzamide in ) .

Solubility and Lipophilicity

- SNC80 (): A delta-opioid agonist with a methoxy group at the 3-position. The ethoxy group in this compound may enhance lipophilicity (logP ~3.5 estimated) compared to SNC80’s methoxy group (logP ~2.8), influencing blood-brain barrier penetration .

- 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide (): Fluorine’s electronegativity increases solubility in polar solvents, whereas the ethoxy group in the target compound may reduce aqueous solubility but improve lipid membrane interaction .

Opioid Receptor Modulation

- SNC80 Derivatives (): SNC80, SNC86 (3-hydroxy), and SNC162 (3-desoxy) demonstrate varying agonist efficacy at delta-opioid receptors. The 3-methoxy group in SNC80 contributes to partial agonism, while this compound lacks the piperazinyl moiety critical for opioid receptor binding, suggesting divergent biological targets .

- N,N-Diethylbenzamide Metabolites (): Hydrolysis of N,N-diethylbenzamide derivatives generates ethylamine and benzoic acid. The ethoxy group in the target compound may slow hydrolysis compared to unsubstituted analogs, prolonging metabolic half-life .

Antimicrobial Potential

- Niclosamide Derivatives (): Structural parallels (e.g., halogenated aromatic rings) suggest possible anthelmintic or antiviral activity, though ethoxy substituents may alter target binding .

Metabolic Stability and Degradation Pathways

- N-Ethylbenzamide and Derivatives (): Ethyl groups in N,N-diethylbenzamide are hydrolyzed to ethylamine. The ethoxy group in this compound may undergo O-dealkylation, yielding 2-hydroxy metabolites, as seen in related compounds (e.g., SNC86 in ) .

- p-Chloro-N,N-diethylbenzamide (): Chlorine’s electron-withdrawing effect accelerates hydrolysis compared to bromine, suggesting slower degradation for the bromo-substituted target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.